molecular formula C6H3FN2O2 B056694 3-Cyano-2,6-dihydroxy-5-fluoropyridine CAS No. 113237-18-6

3-Cyano-2,6-dihydroxy-5-fluoropyridine

Cat. No.: B056694
CAS No.: 113237-18-6
M. Wt: 154.1 g/mol
InChI Key: JWNUZZLUDDUXPO-UHFFFAOYSA-N
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Description

3-Cyano-2,6-dihydroxy-5-fluoropyridine is an organic compound with the molecular formula C6H3FN2O2. It is characterized by the presence of a cyano group, two hydroxyl groups, and a fluorine atom attached to a pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyano-2,6-dihydroxy-5-fluoropyridine can be synthesized through multiple methods. One common approach involves the reaction of 2,6-dihydroxy-3-cyanopyridine with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2,6-dihydroxy-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

3-Cyano-2,6-dihydroxy-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-2,6-dihydroxy-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano group, hydroxyl groups, and fluorine atom contributes to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dihydroxy-5-fluoronicotinonitrile
  • 5-Fluoro-2,6-dihydroxynicotinonitrile
  • 6-Dihydroxy-5-fluoro-3-cyano-pyridine

Uniqueness

3-Cyano-2,6-dihydroxy-5-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the cyano group, hydroxyl groups, and fluorine atom makes it a versatile compound for various applications .

Properties

IUPAC Name

5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNUZZLUDDUXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356148
Record name 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113237-18-6
Record name 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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